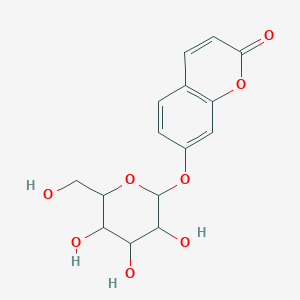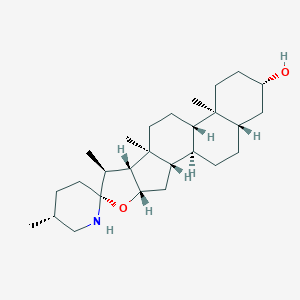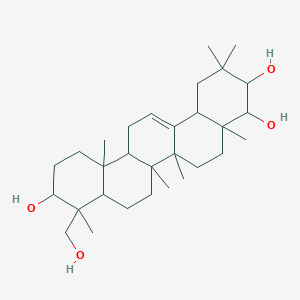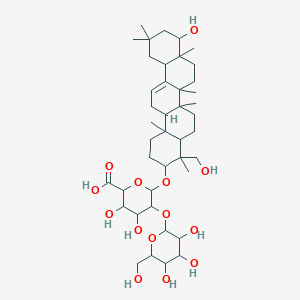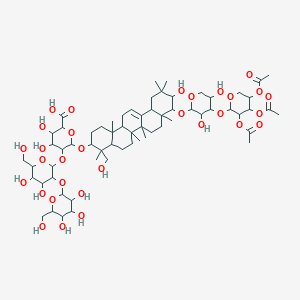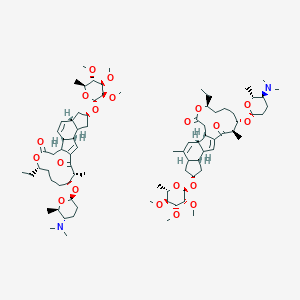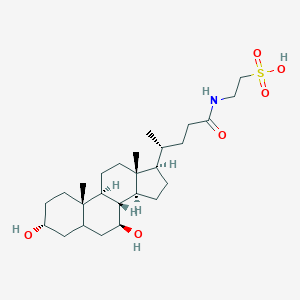
牛磺熊去氧胆酸
概述
描述
Tauroursodeoxycholic acid is a hydrophilic bile acid that is the taurine conjugate of ursodeoxycholic acid. It is naturally found in bear bile and has been used in traditional Chinese medicine for centuries. Tauroursodeoxycholic acid is known for its medicinal properties, particularly in treating hepatobiliary diseases and neurodegenerative disorders .
体内
Tauroursodeoxycholic acid has been studied for its potential therapeutic benefits in a variety of areas. In vivo studies have been conducted to evaluate the effects of Tauroursodeoxycholic acid on liver health, metabolic syndrome, and neurodegenerative diseases. In particular, Tauroursodeoxycholic acid has been shown to have protective effects on the liver, reducing inflammation and oxidative stress. It has also been found to improve glucose tolerance and reduce insulin resistance, as well as to protect against neurodegenerative diseases, such as Alzheimer’s disease and Parkinson’s disease.
体外
In vitro studies have been conducted to further investigate the potential therapeutic benefits of Tauroursodeoxycholic acid. These studies have shown that Tauroursodeoxycholic acid is able to reduce oxidative stress and inflammation, as well as to protect cells from apoptosis. Tauroursodeoxycholic acid has also been found to be a potent antioxidant, with the ability to scavenge free radicals. Additionally, Tauroursodeoxycholic acid has been found to have anti-inflammatory and anti-apoptotic effects on cells, as well as to modulate the expression of genes involved in cell survival and death.
作用机制
Tauroursodeoxycholic acid exerts its effects through several mechanisms:
Anti-apoptotic Effects: It inhibits the apoptotic cascade by reducing oxidative stress, protecting mitochondria, and stabilizing proteins
Endoplasmic Reticulum Stress Response: Tauroursodeoxycholic acid alleviates endoplasmic reticulum stress and stabilizes the unfolded protein response, acting as a chemical chaperone.
Anti-inflammatory Action: It reduces inflammation by modulating immune responses and decreasing pro-inflammatory cytokine production.
Cholesterol Regulation: Tauroursodeoxycholic acid reduces cholesterol absorption in the small intestine, thereby lowering dietary cholesterol intake.
Similar Compounds:
Ursodeoxycholic Acid (UDCA): The parent compound of tauroursodeoxycholic acid, used to treat similar hepatobiliary conditions.
Norursodeoxycholic Acid (NorUDCA): A synthetic bile acid with a shorter side chain, showing potent hepatoprotective actions.
Comparison:
Tauroursodeoxycholic Acid vs. Ursodeoxycholic Acid: Tauroursodeoxycholic acid has higher hydrophilicity and better anti-apoptotic properties compared to ursodeoxycholic acid.
Tauroursodeoxycholic Acid vs. Norursodeoxycholic Acid: Norursodeoxycholic acid has a unique structure with a shorter side chain, which may offer different therapeutic benefits, particularly in liver diseases.
Tauroursodeoxycholic acid stands out due to its multifaceted therapeutic potential, particularly in neuroprotection and endoplasmic reticulum stress modulation, making it a promising compound for various medical applications.
生物活性
Tauroursodeoxycholic acid has been found to have a variety of biological activities, including antioxidant, anti-inflammatory, and anti-apoptotic effects. It has also been found to modulate the expression of genes involved in cell survival and death. Additionally, Tauroursodeoxycholic acid has been found to reduce oxidative stress and inflammation, as well as to protect cells from apoptosis.
Biochemical and Physiological Effects
Tauroursodeoxycholic acid has been found to have a variety of biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, as well as to protect cells from apoptosis. Additionally, Tauroursodeoxycholic acid has been found to modulate the expression of genes involved in cell survival and death. Furthermore, Tauroursodeoxycholic acid has been found to have anti-inflammatory, anti-apoptotic, and antioxidant effects.
实验室实验的优点和局限性
The use of Tauroursodeoxycholic acid in laboratory experiments has several advantages. Tauroursodeoxycholic acid is relatively easy to obtain and is relatively stable, making it an ideal compound for laboratory experiments. Additionally, Tauroursodeoxycholic acid is non-toxic and has a wide range of biological activities, making it an ideal compound for a variety of different experiments. However, there are some limitations to the use of Tauroursodeoxycholic acid in laboratory experiments. Tauroursodeoxycholic acid is not soluble in water, making it difficult to dissolve in aqueous solutions. Additionally, Tauroursodeoxycholic acid is not very stable in solution, making it difficult to store for long periods of time.
未来方向
The potential therapeutic benefits of Tauroursodeoxycholic acid have been extensively studied in recent years, and there is still much to be learned about the compound. Some of the future directions for research on Tauroursodeoxycholic acid include further investigation into its effects on liver health, metabolic syndrome, and neurodegenerative diseases. Additionally, further research is needed to understand the mechanisms of action of Tauroursodeoxycholic acid and to develop new methods for its synthesis. Additionally, further research is needed to understand the pharmacokinetics and pharmacodynamics of Tauroursodeoxycholic acid, as well as to develop new formulations and delivery systems for the compound. Finally, further research is needed to better understand the potential therapeutic benefits of Tauroursodeoxycholic acid and to identify new applications for the compound.
科学研究应用
Tauroursodeoxycholic acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study bile acid chemistry and interactions with lipids.
Medicine: It has shown potential therapeutic benefits in treating hepatobiliary diseases, neurodegenerative disorders, diabetes, and obesity.
安全和危害
生化分析
Biochemical Properties
Tauroursodeoxycholic acid has been demonstrated to display potential therapeutic benefits in various models of many diseases such as diabetes, obesity, and neurodegenerative diseases, mostly due to its cytoprotective effect . The mechanisms underlying this cytoprotective activity have been mainly attributed to the alleviation of endoplasmic reticulum (ER) stress and stabilization of the unfolded protein response (UPR), which contributed to naming Tauroursodeoxycholic acid as a chemical chaperone . Apart from that, Tauroursodeoxycholic acid has also been found to reduce oxidative stress, suppress apoptosis, and decrease inflammation in many in-vitro and in-vivo models of various diseases .
Cellular Effects
Tauroursodeoxycholic acid has shown important anti-apoptotic and neuroprotective activities, with numerous experimental and clinical evidence suggesting their possible therapeutic use as disease-modifiers in neurodegenerative diseases . Experimental evidence on the mechanisms underlying Tauroursodeoxycholic acid’s neuroprotective action derives from animal models of Alzheimer’s disease, Parkinson’s disease, Huntington’s diseases, amyotrophic lateral sclerosis (ALS) and cerebral ischemia . Preclinical studies indicate that Tauroursodeoxycholic acid exerts its effects not only by regulating and inhibiting the apoptotic cascade, but also by reducing oxidative stress, protecting the mitochondria, producing an anti-neuroinflammatory action, and acting as a chemical chaperone to maintain the stability and correct folding of proteins .
Molecular Mechanism
The proposed mechanisms of action of Tauroursodeoxycholic acid include: inhibition of the intrinsic mitochondrial apoptotic pathway, through reduction of ROS and inactivation of BAX, in turn decreasing cytochrome c release; inhibition of the death receptor in the extrinsic apoptotic pathway, with further block of caspase 3; reduction of ER-mediated stress by decreasing caspase 12 activity and Ca 2+ efflux decrease from the ER .
Temporal Effects in Laboratory Settings
Tauroursodeoxycholic acid treatment significantly decreases the blood sugar content and exerts renoprotective effects in db/db mice . These changes are likely related to endoplasmic reticulum (ER) stress and apoptosis inhibition .
Dosage Effects in Animal Models
The evidence reporting the beneficial effects of hydrophilic bile acids in animal models of different neurodegenerative diseases, as well as the preliminary results from clinical trials in ALS, indicates Tauroursodeoxycholic acid as a candidate with a great disease-modification potential .
Metabolic Pathways
The neurodegenerative process is mediated by numerous metabolic pathways, most of which lead to apoptosis . In recent years, hydrophilic bile acids, particularly Tauroursodeoxycholic acid, have shown important anti-apoptotic and neuroprotective activities, with numerous experimental and clinical evidence suggesting their possible therapeutic use as disease-modifiers in neurodegenerative diseases .
Transport and Distribution
Tauroursodeoxycholic acid can reduce the absorption of cholesterol in the small intestine, thereby reducing the body’s intake of dietary cholesterol and the body cholesterol content . Tauroursodeoxycholic acid is currently used in Europe to treat and prevent gallstones as a bile acid derivative .
Subcellular Localization
Tauroursodeoxycholic acid is a highly hydrophilic tertiary bile acid that is produced in humans at a low concentration . It is a taurine conjugate of ursodeoxycholic acid with comparable therapeutic efficacy and safety, but a much higher hydrophilicity .
准备方法
Synthetic Routes and Reaction Conditions: Tauroursodeoxycholic acid can be synthesized through the conjugation of taurine with ursodeoxycholic acid. The process involves the activation of the carboxyl group of ursodeoxycholic acid, followed by the nucleophilic attack of taurine. This reaction typically requires the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) under mild conditions .
Industrial Production Methods: Large-scale production of tauroursodeoxycholic acid can be achieved through fermentation optimization of engineered Escherichia coli. This method involves the use of a two-step bidirectional oxidative and reductive enzyme-catalyzing pathway to convert taurochenodeoxycholic acid to tauroursodeoxycholic acid. The fermentation process is optimized using response surface methodology to balance cell growth and product conversion efficiency .
Types of Reactions:
Reduction: It can undergo reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Substitution: Tauroursodeoxycholic acid can participate in substitution reactions, particularly in the conjugation process with taurine.
Common Reagents and Conditions:
Major Products Formed:
Oxidation: The major products formed during lipid oxidation include various oxidized lipid species.
Substitution: The primary product of the conjugation reaction is tauroursodeoxycholic acid itself.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Tauroursodeoxycholic acid involves the conversion of ursodeoxycholic acid to Tauroursodeoxycholic acid through a series of reactions.", "Starting Materials": [ "Ursodeoxycholic acid", "Taurine", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Diethyl ether", "Chloroform" ], "Reaction": [ "Step 1: Dissolve ursodeoxycholic acid in methanol", "Step 2: Add hydrochloric acid to the solution and stir for 2 hours at room temperature", "Step 3: Add taurine to the solution and stir for 2 hours at room temperature", "Step 4: Neutralize the solution with sodium hydroxide", "Step 5: Add sodium bicarbonate to the solution to precipitate the product", "Step 6: Collect the precipitate by filtration and wash with water", "Step 7: Dissolve the product in diethyl ether", "Step 8: Extract the product with chloroform", "Step 9: Evaporate the chloroform to obtain Tauroursodeoxycholic acid" ] } | |
CAS 编号 |
14605-22-2 |
分子式 |
C26H45NO6S |
分子量 |
499.7 g/mol |
IUPAC 名称 |
2-[[(4R)-4-[(3R,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid |
InChI |
InChI=1S/C26H45NO6S/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33)/t16-,17?,18-,19-,20+,21+,22+,24+,25+,26-/m1/s1 |
InChI 键 |
BHTRKEVKTKCXOH-VSHSPWMTSA-N |
手性 SMILES |
C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](CC4[C@@]3(CC[C@H](C4)O)C)O)C |
SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
规范 SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
其他 CAS 编号 |
14605-22-2 |
物理描述 |
Solid |
同义词 |
tauroursodeoxycholate tauroursodeoxycholic acid tauroursodeoxycholic acid, (3alpha,5alpha,7alpha)-isomer tauroursodeoxycholic acid, monosodium salt, (3alpha,5beta,7alpha)-isomer tauroursodeoxycholic acid, monosodium salt, (3alpha,7alpha)-isomer TUDCA |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



